1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine
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Overview
Description
It functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2), an enzyme that hydrolyzes the sn-2 ester bond of phospholipids, releasing fatty acids and lysophospholipids . This compound has significant implications in cellular signaling and various pathophysiological conditions, including inflammation and cancer .
Preparation Methods
Thioetheramide-PC is synthesized through a series of chemical reactions involving the modification of phospholipidsThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF), and the reactions are carried out under controlled temperatures and pH levels
Chemical Reactions Analysis
Thioetheramide-PC undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phospholipid backbone can undergo substitution reactions to introduce different functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thioetheramide-PC has a wide range of scientific research applications:
Mechanism of Action
Thioetheramide-PC exerts its effects by binding to the catalytic and activator sites of secretory phospholipase A2 (sPLA2). This dual interaction results in the inhibition of sPLA2 activity at higher concentrations and potential activation at lower concentrations . The binding to the catalytic site prevents the hydrolysis of phospholipids, thereby reducing the release of fatty acids and lysophospholipids, which are involved in inflammatory responses .
Comparison with Similar Compounds
Thioetheramide-PC is unique due to its dual interaction with the catalytic and activator sites of sPLA2. Similar compounds include:
1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine: Another structurally modified phospholipid with similar inhibitory effects on sPLA2.
1-Hexadecylthio-2-hexadecanoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine: A compound with a similar structure and function.
These compounds share structural similarities with Thioetheramide-PC but may differ in their binding affinities and specific inhibitory effects on sPLA2.
Properties
Molecular Formula |
C40H83N2O5PS |
---|---|
Molecular Weight |
735.1 g/mol |
IUPAC Name |
[(2S)-2-(hexadecanoylamino)-3-hexadecylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H83N2O5PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-49-38-39(37-47-48(44,45)46-35-34-42(3,4)5)41-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3,(H-,41,43,44,45)/t39-/m0/s1 |
InChI Key |
WLWWVTPUDQTUJU-KDXMTYKHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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